Cas no 2295369-72-9 (2-(aminomethyl)oxolane-2-carboxylic acid)

2-(アミノメチル)オキソラン-2-カルボン酸は、環状構造とアミノ基、カルボキシル基を併せ持つユニークな有機化合物です。オキソラン(テトラヒドロフラン)環にアミノメチル基が結合した構造的特徴から、高い立体選択性と反応性を示します。医薬品中間体や生化学研究におけるキラルビルディングブロックとして有用で、特にペプチド修飾や生理活性化合物の合成に応用可能です。両性イオン性を持つため、水溶性と脂溶性のバランスが良く、生体適合性材料の開発にも潜在的な利点を有しています。

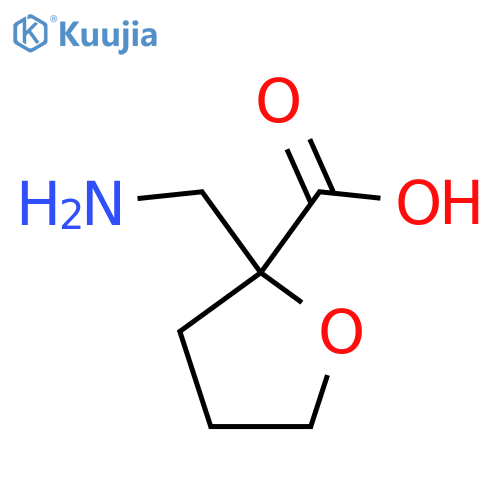

2295369-72-9 structure

商品名:2-(aminomethyl)oxolane-2-carboxylic acid

2-(aminomethyl)oxolane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(aminomethyl)oxolane-2-carboxylic acid

- EN300-1608135

- 2295369-72-9

-

- インチ: 1S/C6H11NO3/c7-4-6(5(8)9)2-1-3-10-6/h1-4,7H2,(H,8,9)

- InChIKey: BWZNGTHUKXHSAU-UHFFFAOYSA-N

- ほほえんだ: O1CCCC1(C(=O)O)CN

計算された属性

- せいみつぶんしりょう: 145.07389321g/mol

- どういたいしつりょう: 145.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.2

- トポロジー分子極性表面積: 72.6Ų

2-(aminomethyl)oxolane-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1608135-0.5g |

2-(aminomethyl)oxolane-2-carboxylic acid |

2295369-72-9 | 0.5g |

$1014.0 | 2023-06-04 | ||

| Enamine | EN300-1608135-5.0g |

2-(aminomethyl)oxolane-2-carboxylic acid |

2295369-72-9 | 5g |

$3065.0 | 2023-06-04 | ||

| Enamine | EN300-1608135-5000mg |

2-(aminomethyl)oxolane-2-carboxylic acid |

2295369-72-9 | 5000mg |

$3065.0 | 2023-09-23 | ||

| Enamine | EN300-1608135-0.05g |

2-(aminomethyl)oxolane-2-carboxylic acid |

2295369-72-9 | 0.05g |

$888.0 | 2023-06-04 | ||

| Enamine | EN300-1608135-1.0g |

2-(aminomethyl)oxolane-2-carboxylic acid |

2295369-72-9 | 1g |

$1057.0 | 2023-06-04 | ||

| Enamine | EN300-1608135-0.25g |

2-(aminomethyl)oxolane-2-carboxylic acid |

2295369-72-9 | 0.25g |

$972.0 | 2023-06-04 | ||

| Enamine | EN300-1608135-100mg |

2-(aminomethyl)oxolane-2-carboxylic acid |

2295369-72-9 | 100mg |

$930.0 | 2023-09-23 | ||

| Enamine | EN300-1608135-1000mg |

2-(aminomethyl)oxolane-2-carboxylic acid |

2295369-72-9 | 1000mg |

$1057.0 | 2023-09-23 | ||

| Enamine | EN300-1608135-500mg |

2-(aminomethyl)oxolane-2-carboxylic acid |

2295369-72-9 | 500mg |

$1014.0 | 2023-09-23 | ||

| Enamine | EN300-1608135-2500mg |

2-(aminomethyl)oxolane-2-carboxylic acid |

2295369-72-9 | 2500mg |

$2071.0 | 2023-09-23 |

2-(aminomethyl)oxolane-2-carboxylic acid 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

2295369-72-9 (2-(aminomethyl)oxolane-2-carboxylic acid) 関連製品

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬